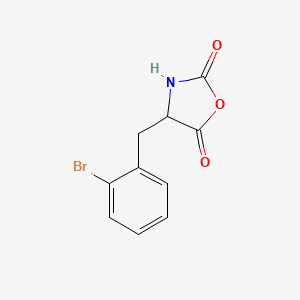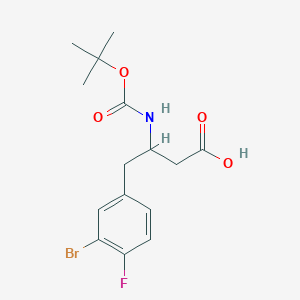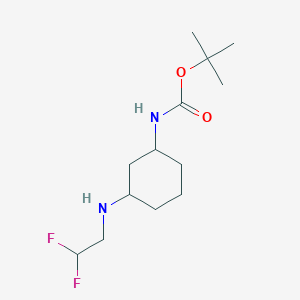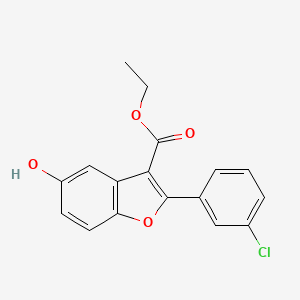
3'-O-Me-U-2'-phosphoramidite
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3’-O-Methyluridine-2’-phosphoramidite is a modified nucleoside used in the synthesis of oligonucleotides. This compound is particularly significant in the field of nucleic acid chemistry due to its role in enhancing the stability and functionality of synthetic oligonucleotides. The modification at the 3’-O position with a methyl group and the presence of a phosphoramidite group at the 2’ position make it a valuable building block for various applications in research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3’-O-Methyluridine-2’-phosphoramidite typically involves multiple steps, starting from the nucleoside uridineThe reaction conditions often involve the use of protecting groups such as dimethoxytrityl (DMT) and reagents like methyl iodide for methylation and phosphoramidite reagents for the final step .
Industrial Production Methods
In an industrial setting, the production of 3’-O-Methyluridine-2’-phosphoramidite is carried out using automated synthesizers that follow a solid-phase synthesis approach. This method ensures high yield and purity by sequentially adding the phosphoramidite building blocks to a growing oligonucleotide chain. The process is highly optimized to minimize impurities and maximize efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
3’-O-Methyluridine-2’-phosphoramidite undergoes several types of chemical reactions, including:
Coupling Reactions: The primary reaction involves coupling with other nucleoside phosphoramidites to form oligonucleotides.
Oxidation: The phosphite triester intermediate formed during coupling is oxidized to a stable phosphate triester.
Deprotection: Removal of protecting groups to yield the final oligonucleotide product.
Common Reagents and Conditions
Coupling: Typically involves the use of activators like 5-ethylthio-1H-tetrazole (ETT) in acetonitrile.
Oxidation: Performed using iodine in a mixture of pyridine and tetrahydrofuran.
Deprotection: Achieved using trichloroacetic acid for detritylation and ammonia for final deprotection.
Major Products
The major products formed from these reactions are oligonucleotides with enhanced stability and functionality due to the presence of the 3’-O-methyl and 2’-phosphoramidite modifications .
Wissenschaftliche Forschungsanwendungen
3’-O-Methyluridine-2’-phosphoramidite is widely used in scientific research for various applications:
Chemistry: Used in the synthesis of modified oligonucleotides for studying nucleic acid interactions and mechanisms.
Biology: Employed in the development of antisense oligonucleotides and small interfering RNAs (siRNAs) for gene silencing studies.
Medicine: Utilized in the design of therapeutic oligonucleotides for treating genetic disorders and viral infections.
Wirkmechanismus
The mechanism of action of 3’-O-Methyluridine-2’-phosphoramidite involves its incorporation into oligonucleotides, where it enhances the stability and binding affinity of the resulting nucleic acid molecules. The methyl group at the 3’-O position increases resistance to nuclease degradation, while the phosphoramidite group facilitates efficient coupling during synthesis. These modifications improve the overall performance of the oligonucleotides in various applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2’-O-Methyluridine-3’-phosphoramidite: Similar in structure but with the methyl group at the 2’-O position.
2’-O-Methoxyethyluridine-3’-phosphoramidite: Features a methoxyethyl group instead of a methyl group, providing enhanced stability and lower toxicity.
5-Methyluridine-2’-phosphoramidite: Contains a methyl group at the 5 position of the uridine base.
Uniqueness
3’-O-Methyluridine-2’-phosphoramidite is unique due to its specific modification pattern, which offers a balance of stability and functionality. The 3’-O-methyl group provides significant nuclease resistance, while the 2’-phosphoramidite group ensures efficient incorporation into oligonucleotides. This combination makes it particularly valuable for applications requiring high stability and precise synthesis .
Eigenschaften
Molekularformel |
C40H49N4O9P |
|---|---|
Molekulargewicht |
760.8 g/mol |
IUPAC-Name |
3-[[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-2-(2,4-dioxopyrimidin-1-yl)-4-methoxyoxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile |
InChI |
InChI=1S/C40H49N4O9P/c1-27(2)44(28(3)4)54(51-25-11-23-41)53-37-36(49-7)34(52-38(37)43-24-22-35(45)42-39(43)46)26-50-40(29-12-9-8-10-13-29,30-14-18-32(47-5)19-15-30)31-16-20-33(48-6)21-17-31/h8-10,12-22,24,27-28,34,36-38H,11,25-26H2,1-7H3,(H,42,45,46)/t34-,36-,37-,38-,54?/m1/s1 |
InChI-Schlüssel |
FPRLFGWVAXFXTL-XKZJCBTISA-N |
Isomerische SMILES |
CC(C)N(C(C)C)P(OCCC#N)O[C@@H]1[C@@H]([C@H](O[C@H]1N2C=CC(=O)NC2=O)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)OC |
Kanonische SMILES |
CC(C)N(C(C)C)P(OCCC#N)OC1C(C(OC1N2C=CC(=O)NC2=O)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![Ethyl 6-benzyloxy-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B13705144.png)
![3-Amino-5-[4-bromo-3-(trifluoromethyl)phenyl]pyrazole Hydrochloride](/img/structure/B13705154.png)

